molecular formula C9H7ClN2O3 B1586048 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride CAS No. 306936-71-0

3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride

Cat. No.: B1586048
CAS No.: 306936-71-0
M. Wt: 226.61 g/mol
InChI Key: HDAQKYGQLNYBTQ-UHFFFAOYSA-N
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Description

3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride is a heterocyclic compound that features two isoxazole rings. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride typically involves the reaction of 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid with thionyl chloride. The reaction is carried out under cooling conditions, usually at temperatures between -12°C to -14°C, to ensure the stability of the intermediate products .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ester .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride is unique due to its dual isoxazole rings and the presence of a reactive carbonyl chloride group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

IUPAC Name

3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-4-3-6(12-14-4)8-7(9(10)13)5(2)11-15-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAQKYGQLNYBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384065
Record name 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-71-0
Record name 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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